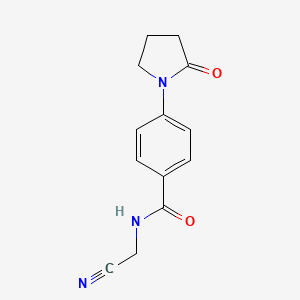

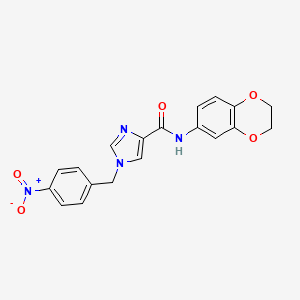

![molecular formula C14H10N2O B2767448 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 214958-30-2](/img/structure/B2767448.png)

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been found to show excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .Applications De Recherche Scientifique

Corrosion Inhibition

Ech-chihbi et al. (2017) conducted experimental and computational studies on a similar compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), which demonstrated significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solutions. This study highlights the potential of such compounds in corrosion inhibition applications (Ech-chihbi et al., 2017).

Chemical Synthesis

Mohan et al. (2013) reported on the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process. This study provides insights into the methods of synthesizing imidazo[1,2-a]pyridine derivatives, which are crucial in various chemical synthesis applications (Mohan et al., 2013).

Material Science

In the field of material science, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized for their optical properties. These compounds showed significant potential for use in luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

Hamed et al. (2020) synthesized novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including a compound structurally similar to 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde. These compounds exhibited antimicrobial activity against various bacteria and fungi, indicating their potential use in the development of new antimicrobial agents (Hamed et al., 2020).

Catalysis

Shaabani et al. (2015) demonstrated the synthesis of 3-Aminoimidazo[1,2-a]pyridines using a catalytic amount of cellulose@Fe2O3 as a magnetically recoverable heterogeneous catalyst. This research points to the catalytic applications of imidazo[1,2-a]pyridine derivatives in chemical reactions (Shaabani et al., 2015).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been shown to possess a broad range of pharmacological properties . They have been associated with anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, and antiprotozoal activities .

Mode of Action

It’s known that imidazo[1,2-a]pyridines exhibit a phenomenon known as excited-state intramolecular proton transfer (esipt) luminescence . This process involves the transfer of a proton in the excited state, leading to a large Stokes shift and the emission of light of various colors . The energy of ESIPT luminescence can be tuned by introducing aryl groups into the molecule .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines have been shown to possess a broad range of pharmacological properties , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the luminescence properties of imidazo[1,2-a]pyridines can be influenced by the nature of the substituents on the molecule and the environment in which the molecule is placed .

Propriétés

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUHCJZXAIVQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

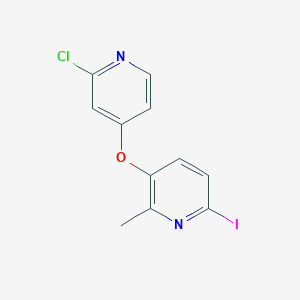

![2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2767365.png)

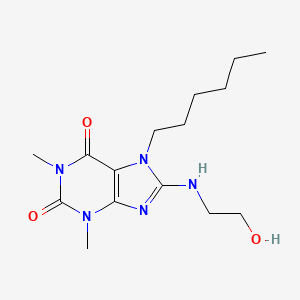

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

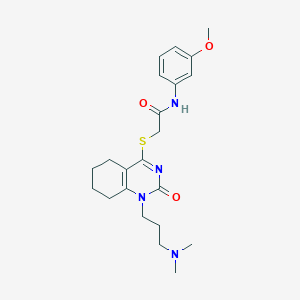

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2767369.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)

![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)

![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)